

comparative metabolic engineering titers 5-Ethyl-2-nonanol

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Compound Focus: 5-Ethyl-2-nonanol

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Production of 5-Ethyl-2-nonanol by Engineered Microbes

The following table summarizes the key performance metrics for **5-Ethyl-2-nonanol** production in two engineered microorganisms, as reported in one source [1].

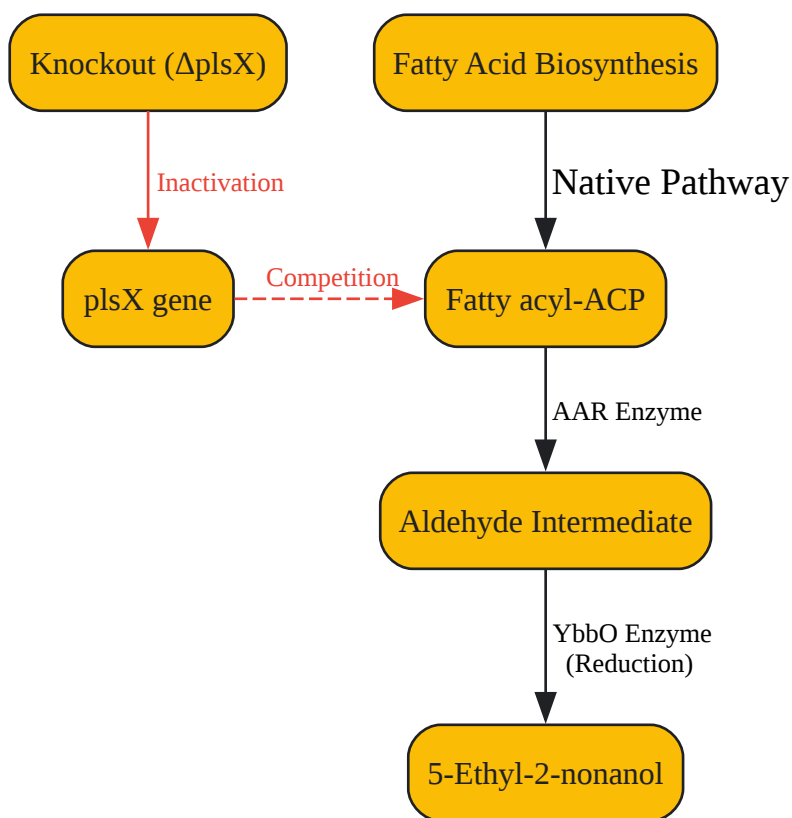
Organism	Genetic Modifications	Titer	Productivity
Synechocystis sp. PCC 6803	Overexpression of <i>maqu_2220</i> gene; knockout of <i>sll0208</i> and <i>sll0209</i> genes [1].	2.87 mg/g DCW (dry cell weight) [1]	0.12 mg/L/h [1]
Escherichia coli BL21(DE3)	Expression of <i>ybb0</i> and <i>aar</i> genes; knockout of <i>p_lsX</i> gene [1].	1.98 g/L [1]	82.5 mg/L/h [1]

> Note: The information comes from a supplier webpage summarizing research data. The original scientific publication was not identified in the search results, so direct verification of experimental details is recommended.

Experimental Strategy & Pathway

The production of **5-Ethyl-2-nonanol** in engineered microbes primarily relies on re-routing the fatty acid biosynthesis pathway. The general strategy involves converting fatty acyl-ACP intermediates into alcohols [1].

The diagram below illustrates this reconstructed metabolic pathway based on the genetic modifications described.



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Detailed Methodology

The experimental approach for the high-producing *E. coli* strain, as mentioned, likely involved the following steps [1]:

- **Host Strain:** *E. coli* BL21(DE3), a common chassis for metabolic engineering.
- **Genetic Modifications:**

- **Heterologous Gene Expression:** Introduction of the *aaR* gene (encoding an **acyl-ACP reductase**) to convert the fatty acid precursor (Fatty acyl-ACP) into an aldehyde. This was combined with the expression of the *ybb0* gene (encoding an **NADP⁺-dependent aldehyde reductase**) to reduce the aldehyde to the final product, **5-Ethyl-2-nonanol**.
- **Gene Knockout:** Deletion of the *p₁SX* gene. This gene is involved in phospholipid synthesis and competes for the same Fatty acyl-ACP precursor. Its removal helps to channel more metabolic flux toward the production of the target alcohol [1].
- **Cultivation:** The production titer of 1.98 g/L was achieved in a **fed-batch bioreactor**, which allows for high cell density by controlled feeding of nutrients [1].

Research Context and Comparison Gaps

The field of metabolic engineering for chemical production is advanced, but direct comparisons for **5-Ethyl-2-nonanol** are scarce.

- **Advanced Metabolic Engineering Tools:** The strategies used for **5-Ethyl-2-nonanol** align with common systems metabolic engineering approaches. These include **genome-scale models** to predict metabolic fluxes, **CRISPR/Cas9** for precise gene editing, and cultivation in **bioreactors** to achieve high titers [2] [3] [4]. For example, one study used a minimal cut set (MCS) algorithm to couple the production of a pigment to growth in *Pseudomonas putida*, achieving 25.6 g/L [3].
- **Lack of Direct Comparisons:** The search results did not yield alternative metabolic engineering studies for **5-Ethyl-2-nonanol**. Consequently, a comparison of its performance against other similar compounds (like linear alcohols) or an assessment of different engineering strategies for this specific molecule cannot be provided.

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References

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